5-(difluoromethyl)-1-methyl-1H-pyrazole

概要

説明

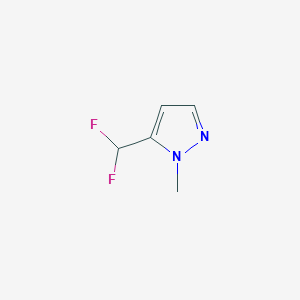

5-(Difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a difluoromethyl group at the 5-position and a methyl group at the 1-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. For instance, using acetic acid as a solvent can lead to the formation of 7-difluoromethylpyrazolo derivatives, while trifluoroacetic acid predominantly yields 5-difluoromethyl derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and vacuum drying to obtain the final product .

化学反応の分析

Types of Reactions: 5-(Difluoromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The difluoromethyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrazole ring can undergo substitution reactions, particularly at the nitrogen and carbon atoms.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of pyrazole derivatives .

科学的研究の応用

5-(Difluoromethyl)-1-methyl-1H-pyrazole has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

作用機序

The mechanism of action of 5-(difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and binding affinity to biological receptors, leading to increased biological activity. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and proteins critical to cellular functions .

類似化合物との比較

- 5-(Trifluoromethyl)-1-methyl-1H-pyrazole

- 5-(Difluoromethyl)-1-phenyl-1H-pyrazole

- 7-Difluoromethylpyrazolo[1,5-a]pyrimidines

Comparison: 5-(Difluoromethyl)-1-methyl-1H-pyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the difluoromethyl group provides a balance of lipophilicity and hydrogen bonding ability, making it a valuable moiety in drug design .

生物活性

5-(Difluoromethyl)-1-methyl-1H-pyrazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and pharmaceuticals. This article explores the biological activity of this compound, highlighting its efficacy against various pests, fungi, and its potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a difluoromethyl group. This structural modification is critical as it influences the compound's biological properties, including its reactivity and interaction with biological targets.

1. Insecticidal Activity

Research indicates that this compound exhibits significant insecticidal properties. It is particularly effective against various invertebrate pests, including difficult-to-control insects and nematodes. A study demonstrated that compounds within this class could effectively reduce pest populations, contributing to agricultural pest management strategies .

2. Antifungal Activity

The compound has also shown promising antifungal activity. In laboratory tests, it demonstrated inhibitory effects against fungi such as Botrytis cinerea, which is known for causing significant crop damage. The bioassay results indicated that at a concentration of 50 μg/mL, the compound exhibited an inhibition rate comparable to established fungicides .

| Fungal Species | Inhibition Rate (%) at 50 μg/mL |

|---|---|

| Botrytis cinerea | 60.00% |

| Fusarium oxysporum | -49.20% |

| Corynespora mazei | -55.59% |

3. Antimicrobial Activity

In addition to its insecticidal and antifungal properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. The results showed moderate effectiveness, indicating potential applications in controlling bacterial infections .

Case Studies

Case Study 1: Agricultural Application

A field study was conducted to evaluate the effectiveness of this compound as an insecticide in agricultural settings. The results indicated a significant reduction in pest populations over a four-week period, demonstrating its potential as a viable alternative to conventional pesticides.

Case Study 2: Laboratory Evaluation Against Fungi

In a controlled laboratory setting, the compound was tested against several fungal pathogens affecting crops. The results showed that it not only inhibited fungal growth but also reduced spore viability, suggesting a dual mechanism of action.

The biological activity of this compound is attributed to its ability to interact with specific biochemical pathways in target organisms. For instance, its action against fungi may involve the inhibition of key enzymes involved in metabolic processes, while its insecticidal effects could be linked to disruption of nervous system function in pests .

特性

IUPAC Name |

5-(difluoromethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c1-9-4(5(6)7)2-3-8-9/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHVBEZFAOXVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。